molecular formula C23H24N2O2 B4808032 2-(4-METHOXYPHENYL)-8-METHYL-4-(PIPERIDINE-1-CARBONYL)QUINOLINE

2-(4-METHOXYPHENYL)-8-METHYL-4-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B4808032
M. Wt: 360.4 g/mol
InChI Key: YGOZQNQHRCIHMY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-8-methyl-4-(piperidine-1-carbonyl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, substituted with a methoxyphenyl group at the 2-position, a methyl group at the 8-position, and a piperidine-1-carbonyl group at the 4-position. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-8-methyl-4-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The methoxyphenyl and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as aluminum chloride (AlCl3) and specific reaction conditions to ensure regioselectivity.

    Introduction of the Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be introduced via an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-8-methyl-4-(piperidine-1-carbonyl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Catalysts like aluminum chloride (AlCl3) for electrophilic substitution or sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-8-methyl-4-(piperidine-1-carbonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-8-methyl-4-(piperidine-1-carbonyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine-1-carbonyl group can enhance its binding affinity to biological targets, while the quinoline core can facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Piperidine Derivatives: Compounds like piperidine itself, which is used as a precursor in the synthesis of various pharmaceuticals.

Uniqueness

2-(4-Methoxyphenyl)-8-methyl-4-(piperidine-1-carbonyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a methoxyphenyl group, a methyl group, and a piperidine-1-carbonyl group on the quinoline core makes it a versatile compound for various applications.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-8-methylquinolin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-16-7-6-8-19-20(23(26)25-13-4-3-5-14-25)15-21(24-22(16)19)17-9-11-18(27-2)12-10-17/h6-12,15H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOZQNQHRCIHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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